

Surugatoxin: A Technical Guide on its History, Toxicology, and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Surugatoxin

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Executive Summary

Surugatoxin (SGTX) is a marine neurotoxin that was first identified as the causative agent of a significant food poisoning outbreak in Japan in 1965. This technical guide provides an in-depth overview of the history of **Surugatoxin** research, from its discovery following the poisoning incidents to the elucidation of its chemical structure and complex mechanism of action. The toxin is a potent and specific antagonist of ganglionic nicotinic acetylcholine receptors (nAChRs), making it a valuable tool for neuroscience research and a subject of interest in drug development. This document details the toxicological data available, outlines key experimental protocols for its study, and visualizes its impact on neuronal signaling pathways.

History of Surugatoxin Research and Food Poisoning Outbreaks

The 1965 Suruga Bay Food Poisoning Incident

In September 1965, a significant food poisoning outbreak occurred in the Ganyudo area of Suruga Bay, Shizuoka Prefecture, Japan, affecting 26 individuals.^[1] The source of the poisoning was traced to the consumption of the Japanese ivory mollusk (*Babylonia japonica*), a carnivorous gastropod locally consumed as sushi and sashimi.^[1] Patients presented with a range of anticholinergic symptoms, including visual and speech disorders, mydriasis (pupil

dilation), abdominal distention, dry mouth, numbness of the lips, and constipation.[1] These clinical manifestations were indicative of a blockade of the autonomic nervous system.

Discovery and Isolation of Surugatoxin

Following the outbreak, extensive research was undertaken to identify the toxic principle. The toxin, named **Surugatoxin** after Suruga Bay, was isolated from the mid-gut digestive gland of the toxic shellfish.[1] It was later discovered that the toxicity of the shellfish was seasonal, primarily occurring from July to September.[1] Further research by Kosuge and colleagues revealed that **Surugatoxin** and its analogues are not produced by the mollusk itself, but by a marine bacterium belonging to the *Corynebacterium* genus, which bioaccumulates in the gastropod.[1]

Structural Elucidation and Chemical Properties

The chemical structure of **Surugatoxin** was determined in 1972 by Kosuge and colleagues through X-ray crystallographic analysis.[2][3] **Surugatoxin** is a complex molecule with the chemical formula $C_{25}H_{26}BrN_5O_{13}$ and a molecular weight of 684.4 g/mol.[1] It is a colorless crystalline substance that is insoluble in most organic solvents and has low solubility in water.[1]

Related compounds, neosurugatoxin and prosurugatoxin, were also isolated from *Babylonia japonica*. [1] Neosurugatoxin is a more potent nAChR antagonist than **Surugatoxin**. Prosurugatoxin is a precursor that can be converted to **Surugatoxin**. [3]

Quantitative Toxicological and Pharmacological Data

While specific LD50 values for **Surugatoxin** are not readily available in the reviewed literature, a collection of quantitative data from various in vivo and in vitro studies is summarized below. These data provide insights into the potent biological activity of **Surugatoxin** and its derivatives.

Parameter	Value	Species/System	Route of Administration	Reference
In Vivo Effective Dose				
Mydriasis & Gait Disturbance	0.5 - 1.0 mg/kg	Mouse	Intravenous (i.v.)	[1]
Respiratory Depression & Tremor	20 - 40 mg/kg	Mouse	Intraperitoneal (i.p.)	[1]
Hypotension & Mydriasis	0.15 - 0.2 mg/kg	Cat	Intravenous (i.v.)	[1]
Hypotension	50 nmol/kg	Cat	Intravenous (i.v.)	[4]
Inhibition of DMPP Response	37-50 nmol/kg	Cat	Intravenous (i.v.)	[4]
Blockade of Superior Cervical Ganglion	6.2-12.3 nmol/kg	Cat	Intra-arterial	[4]
In Vitro Activity				
Dissociation Constant (Kd) for nAChR	58 nM (at 0.2 μ M SGTX)	Rat (Superior Cervical Ganglion)	N/A	[1][5]
Dissociation Constant (Kd) for nAChR	76 nM (at 2 μ M SGTX)	Rat (Superior Cervical Ganglion)	N/A	[1][5]
IC50 (Neosurugatoxin vs. [3 H]nicotine binding)	69 \pm 6 nM	Rat (Forebrain Membranes)	N/A	
IC50 (Neosurugatoxin	78 nM	Rat (Forebrain Membranes)	N/A	

vs. [³H]nicotine
binding)

Effective

Concentration for

Ileum

Contraction

Inhibition

12.3 nM - 1.23

μM

Guinea Pig

(Isolated Ileum)

N/A

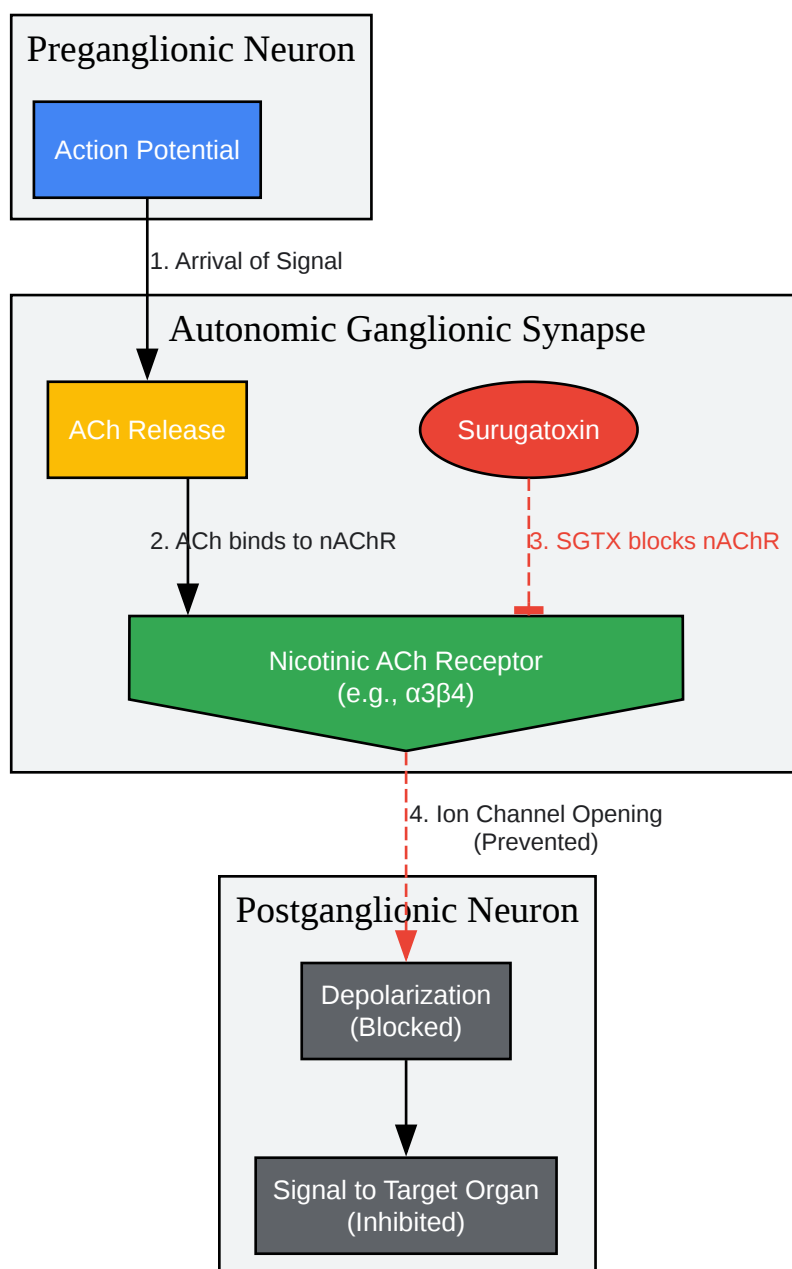
[4]

Mechanism of Action: Ganglionic Nicotinic Acetylcholine Receptor Antagonism

Surugatoxin exerts its toxic effects by acting as a specific, reversible, and competitive antagonist of ganglionic nicotinic acetylcholine receptors (nAChRs).[1] These receptors are crucial for neurotransmission in the autonomic nervous system, which controls involuntary bodily functions.

Signaling Pathway Blockade

The autonomic nervous system is comprised of sympathetic and parasympathetic branches. In both branches, preganglionic neurons release acetylcholine (ACh) at the autonomic ganglia. This ACh binds to nAChRs on the postganglionic neurons, leading to their depolarization and the propagation of the nerve signal. **Surugatoxin** blocks these ganglionic nAChRs, thereby interrupting the transmission of signals from the central nervous system to peripheral organs. The symptoms observed in the 1965 food poisoning outbreak, such as mydriasis, dry mouth, and constipation, are direct consequences of this ganglionic blockade.[1]



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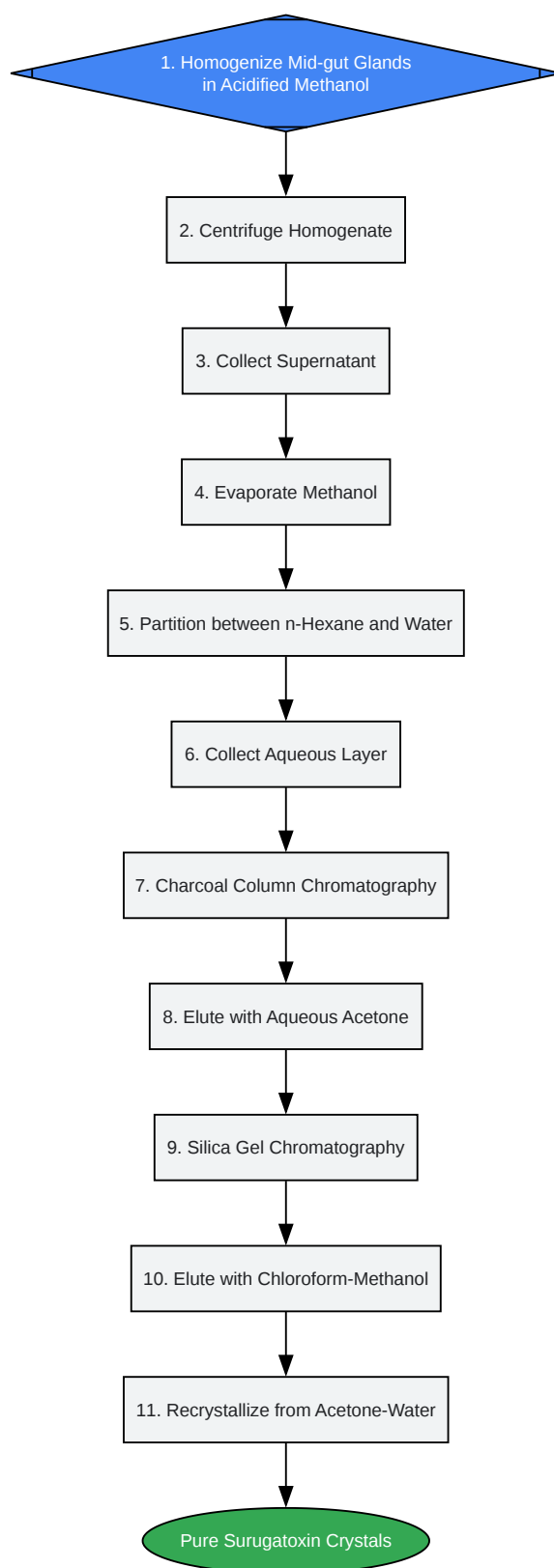
Mechanism of **Surugatoxin's** ganglionic blockade.

Experimental Protocols

The following sections provide generalized methodologies for the study of **Surugatoxin**, based on common practices for marine toxin research.

Extraction and Isolation of Surugatoxin from *Babylonia japonica***

This protocol is a representative method for the extraction and purification of **Surugatoxin** from the mid-gut glands of the Japanese ivory mollusk.



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Workflow for **Surugatoxin** isolation and purification.

Methodology:

- Homogenization: The mid-gut glands are homogenized in acidified methanol.
- Centrifugation: The homogenate is centrifuged to pellet solid debris.
- Supernatant Collection: The methanol-containing supernatant is collected.
- Solvent Evaporation: The methanol is removed under reduced pressure.
- Liquid-Liquid Partitioning: The resulting aqueous residue is partitioned against n-hexane to remove lipids.
- Aqueous Layer Collection: The aqueous layer containing the toxin is retained.
- Charcoal Chromatography: The aqueous extract is passed through a charcoal column.
- Elution: The column is washed, and the toxin is eluted with a gradient of aqueous acetone.
- Silica Gel Chromatography: The active fractions are pooled, concentrated, and subjected to silica gel chromatography.
- Gradient Elution: Elution is performed with a chloroform-methanol gradient.
- Recrystallization: The purified **Surugatoxin** is recrystallized from an acetone-water mixture to yield pure crystals.

Mouse Bioassay for Surugatoxin Toxicity

This generalized protocol describes a mouse bioassay to determine the toxicity of **Surugatoxin** extracts.

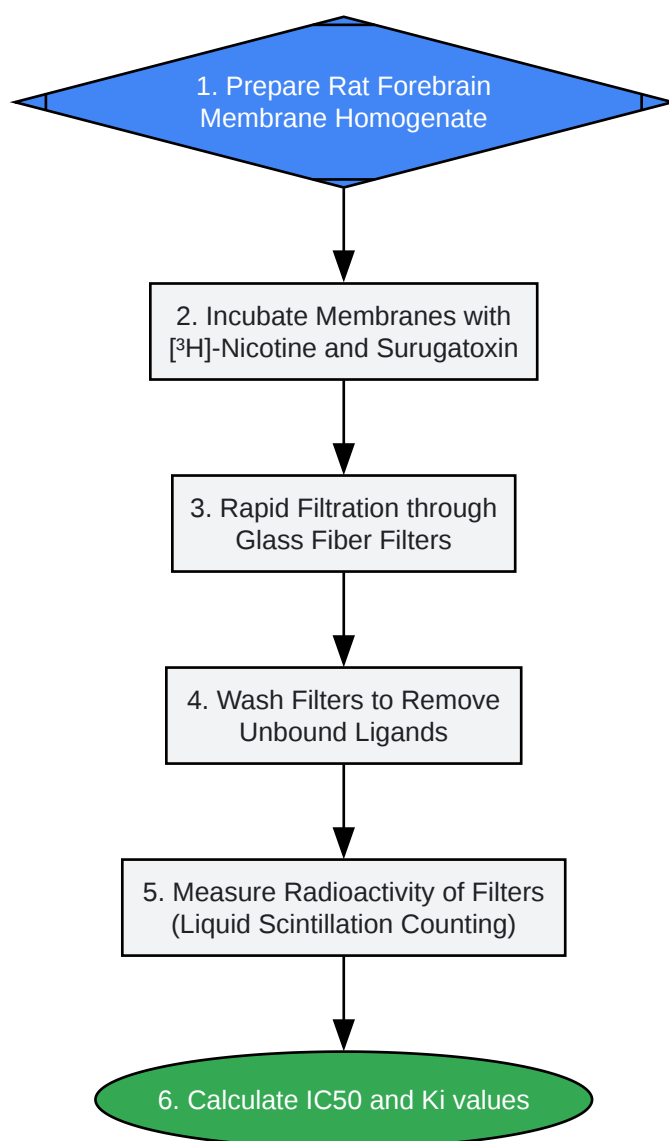
Methodology:

- Animal Model: Male ICR mice (e.g., 18-20 g body weight) are used.
- Toxin Preparation: Purified **Surugatoxin** is dissolved in physiological saline.

- **Dose Administration:** A range of doses are administered to groups of mice via intraperitoneal (i.p.) injection.
- **Observation:** Mice are observed for clinical signs of toxicity, including mydriasis, gait disturbances, respiratory distress, and lethality over a 24-hour period.
- **Data Analysis:** The dose that is lethal to 50% of the mice (LD50) can be calculated using appropriate statistical methods.

In Vitro Nicotinic Acetylcholine Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of **Surugatoxin** for nAChRs.



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Workflow for nAChR competitive binding assay.

Methodology:

- **Membrane Preparation:** A crude membrane fraction is prepared from rat forebrain tissue, which is rich in nAChRs.
- **Incubation:** The membrane preparation is incubated with a fixed concentration of a radiolabeled nAChR agonist (e.g., [³H]-nicotine) and varying concentrations of **Surugatoxin**.
- **Filtration:** The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
- **Washing:** The filters are washed to remove any unbound radioligand.
- **Radioactivity Measurement:** The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
- **Data Analysis:** The concentration of **Surugatoxin** that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This can be used to calculate the inhibitory constant (K_i), which reflects the affinity of **Surugatoxin** for the receptor.

Conclusion and Future Directions

Surugatoxin remains a molecule of significant interest due to its specific and potent antagonism of ganglionic nAChRs. Its discovery was a direct result of a public health crisis, and subsequent research has provided valuable insights into the functioning of the autonomic nervous system. While the decline in toxic shellfish from Suruga Bay has made the natural toxin less accessible, its complex structure and unique mode of action continue to inspire synthetic chemistry efforts and pharmacological research.^[1] Further investigation into the specific subtypes of nAChRs targeted by **Surugatoxin** and the development of synthetic analogues could lead to the creation of novel therapeutic agents for a variety of conditions involving dysregulation of the autonomic nervous system.

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- To cite this document: BenchChem. [Surugatoxin: A Technical Guide on its History, Toxicology, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1226930#history-of-surugatoxin-research-and-food-poisoning-outbreaks]

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